BAY-545 was developed as part of a research initiative aimed at identifying non-xanthine antagonists of the adenosine A2B receptor. The compound is classified as a biopharmaceutical agent due to its targeted mechanism of action on adenosine receptors, which are integral in mediating cellular responses to extracellular signals. Its development involved structure optimization from initial screening hits to create a compound suitable for in vivo testing .
The synthesis of BAY-545 involves several steps starting from commercially available precursors. The process typically includes:
Technical details regarding the exact reaction conditions and reagents used are often proprietary but generally involve standard organic synthesis techniques .
The molecular structure of BAY-545 can be described by its core components that facilitate its interaction with the adenosine A2B receptor. Key structural features include:
Data related to its molecular structure can typically be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data for BAY-545 may not be publicly detailed in available literature .
BAY-545 undergoes various chemical reactions that are crucial for its synthesis and biological activity:
Technical details regarding these reactions often require advanced biochemical analysis techniques, including ligand-binding assays and metabolic profiling .
The mechanism of action of BAY-545 primarily involves its antagonistic effects on the adenosine A2B receptor:
Data from pharmacological studies support these mechanisms, highlighting the potential benefits of targeting adenosine signaling pathways .
BAY-545 exhibits several notable physical and chemical properties:
Relevant analyses often include stability testing under different environmental conditions to ensure efficacy during storage and application .
BAY-545 has promising applications in scientific research and potential therapeutic uses:
Ongoing studies are likely exploring these applications further, focusing on clinical efficacy and safety profiles in human subjects .
Adenosine receptors (ARs)—classified as A₁, A₂ₐ, A₂в, and A₃—are G protein-coupled receptors that modulate physiological responses to extracellular adenosine. The A₂в subtype has emerged as a critical therapeutic target due to its role in chronic pathological conditions. Unlike other ARs that exhibit high affinity for adenosine (EC₅₀ ≈ 0.1–1 µM), A₂в receptors require significantly higher adenosine concentrations (EC₅₀ > 10 µM) for activation, making them key sensors in tissue stress and injury microenvironments [3] [7]. Dysregulated A₂в signaling is implicated in fibrotic diseases, cancer progression, and chronic inflammation, creating an urgent need for selective antagonists [5] [7]. BAY-545 represents a novel class of non-xanthine A₂в antagonists developed to overcome the limitations of early compounds, which suffered from off-target effects and poor pharmacokinetic profiles [7].
Table 1: Adenosine Receptor Subtypes and Physiological Roles
Receptor | Adenosine Affinity | Primary Signaling | Pathological Associations |
---|---|---|---|
A₁ | High (nM range) | Gᵢ/o-coupled ↓ cAMP | Bradycardia, neuropathic pain |
A₂ₐ | High (nM range) | Gₛ-coupled ↑ cAMP | Parkinson’s disease, inflammation |
A₂в | Low (µM range) | Gₛ-coupled ↑ cAMP | Fibrosis, cancer, diabetes |
A₃ | Moderate (µM range) | Gᵢ/o-coupled ↓ cAMP | Cancer, inflammation |
BAY-545 (chemical name: 3-ethyl-6-[(4-hydroxypiperidin-1-yl)carbonyl]-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) is a potent and selective A₂в AR antagonist derived from thieno[2,3-d]pyrimidine-2,4-dione scaffold optimization [5] [7]. Its design exploits structural differences in the orthosteric binding pocket of A₂в receptors, particularly through:
Despite promising preclinical data, key questions remain unresolved:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7